molecular formula C9H15NO2 B8708072 3-(2-oxoazepan-1-yl)propanal

3-(2-oxoazepan-1-yl)propanal

Cat. No.: B8708072
M. Wt: 169.22 g/mol
InChI Key: DUWKFJCAESIAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxoazepan-1-yl)propanal is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepane ring with a ketone group at the 2-position and a propanal side chain.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-(2-oxoazepan-1-yl)propanal

InChI

InChI=1S/C9H15NO2/c11-8-4-7-10-6-3-1-2-5-9(10)12/h8H,1-7H2

InChI Key

DUWKFJCAESIAOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxoazepan-1-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the hexahydro-1H-azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(2-oxoazepan-1-yl)propanal may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxoazepan-1-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-oxoazepan-1-yl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-oxoazepan-1-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal ()

Structural Differences :

  • Core Structure : The analog in contains a phenyl group at the 3-oxo position and a p-tolylhydrazone substituent, whereas 3-(2-oxoazepan-1-yl)propanal features a seven-membered azepane ring.
  • Reactivity: The hydrazone moiety in 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal facilitates cyclocondensation with active methylene nitriles (e.g., ethyl cyanoacetate), yielding azonicotinates or pyridazinones under varying conditions .

Comparison with 3-(2-Oxoazepan-1-yl)propanenitrile ()

Functional Group Impact :

  • Aldehyde vs. Nitrile : The nitrile (-CN) group in 3-(2-oxoazepan-1-yl)propanenitrile reduces electrophilicity compared to the aldehyde, limiting its participation in condensation reactions. This difference is critical in synthetic pathways, where nitriles often require harsher conditions (e.g., strong acids/bases) for activation .
  • The aldehyde form may pose greater reactivity-related risks (e.g., flammability, irritancy) due to the -CHO group.

Utility :

  • Propanenitriles are typically intermediates in amide or carboxylic acid synthesis, whereas aldehydes are preferred for constructing carbon-heteroatom bonds.

Comparison with 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime ()

Substituent Effects :

  • The oxime (-N-O-) group can stabilize the compound via resonance or participate in metal coordination .
  • Azepane vs. Thiazole: The non-aromatic azepane ring in 3-(2-oxoazepan-1-yl)propanal offers conformational flexibility, which may influence binding interactions in biological systems or solubility in organic solvents.

Reactivity Pathways :

  • The oxime derivative may undergo Beckmann rearrangement or form coordination complexes, whereas the aldehyde in the target compound is more likely to engage in aldol condensations or imine formations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.